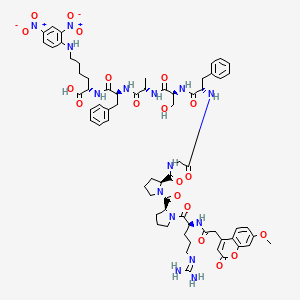
Mca-(Ala7,Lys(Dnp)9)-Bradykinin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a synthetic peptide substrate designed for use in fluorescence resonance energy transfer (FRET) assays. This compound is composed of a bradykinin peptide sequence modified with methoxycoumarin (Mca) and dinitrophenyl (Dnp) groups. The Mca group acts as a fluorophore, while the Dnp group serves as a quencher. This combination allows for the detection of enzymatic activity through changes in fluorescence, making it a valuable tool in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Mca and Dnp groups are introduced at specific positions during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would follow similar principles but with optimization for larger scale operations. This includes the use of automated peptide synthesizers, bulk reagents, and large-scale purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Mca-(Ala7,Lys(Dnp)9)-Bradykinin can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the release of fluorescence due to the separation of the Mca and Dnp groups.
Oxidation and Reduction: The methoxycoumarin and dinitrophenyl groups can participate in redox reactions under specific conditions.
Substitution: The amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes such as matrix metalloproteinases (MMPs) are commonly used to hydrolyze the peptide bonds.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as dithiothreitol (DTT) can be used.
Substitution: Various chemical reagents can be employed to introduce modifications at specific amino acid residues.
Major Products Formed
The primary product of enzymatic hydrolysis is the separation of the Mca and Dnp groups, resulting in a measurable increase in fluorescence. Other reactions may yield modified peptides with altered properties.
科学研究应用
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is widely used in scientific research, particularly in the following areas:
Drug Discovery: It is employed in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Industrial Applications: The compound can be used in quality control processes to monitor enzyme activity in various industrial products.
作用机制
The mechanism of action of Mca-(Ala7,Lys(Dnp)9)-Bradykinin involves the cleavage of peptide bonds by proteolytic enzymes. When the peptide is intact, the fluorescence of the Mca group is quenched by the Dnp group. Upon enzymatic cleavage, the Mca group is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure enzyme activity and screen for enzyme inhibitors .
相似化合物的比较
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is unique due to its specific peptide sequence and the use of Mca and Dnp groups for FRET-based detection. Similar compounds include:
Mca-Ala-Pro-Lys(Dnp)-OH: Another FRET substrate used for detecting enzyme activity.
Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH: A substrate with a different peptide sequence but similar FRET-based detection mechanism.
These compounds share the common feature of using Mca and Dnp groups for fluorescence-based assays but differ in their peptide sequences and specific applications.
属性
分子式 |
C66H81N15O19 |
|---|---|
分子量 |
1388.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C66H81N15O19/c1-38(58(86)76-49(31-40-16-7-4-8-17-40)60(88)75-47(65(93)94)18-9-10-26-69-45-25-22-42(80(95)96)34-53(45)81(97)98)72-61(89)50(37-82)77-59(87)48(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)46(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54/h3-8,14-17,22-25,33-35,38,46-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70)/t38-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI 键 |
FDQLQIBWKJMUSI-HGGPOPJMSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















